![molecular formula C9H11N3O3S B13183341 1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)
1-[(5-Nitrothien-2-YL)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitrothiophene-2-carbonyl)piperazine is a chemical compound with the molecular formula C₉H₁₁N₃O₃S It is characterized by the presence of a piperazine ring attached to a nitrothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Nitrothiophene-2-carbonyl)piperazine can be synthesized through a multi-step process. One common method involves the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 2-position. Finally, the carbonylated nitrothiophene is reacted with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(5-Nitrothiophene-2-carbonyl)piperazine typically involves large-scale nitration and carbonylation reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Nitrothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(5-aminothiophene-2-carbonyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitrothiophene-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to understand the interaction of nitrothiophene derivatives with biological targets.
Industrial Applications: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Nitrothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Aminothiophene-2-carbonyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(5-Methylthiophene-2-carbonyl)piperazine: Similar structure but with a methyl group instead of a nitro group.
1-(5-Chlorothiophene-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
1-(5-Nitrothiophene-2-carbonyl)piperazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including as a potential drug candidate and in materials science.
Eigenschaften
Molekularformel |
C9H11N3O3S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2 |
InChI-Schlüssel |
UMXPZCMMEGXOTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



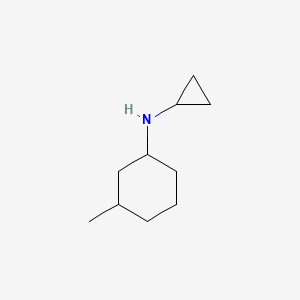
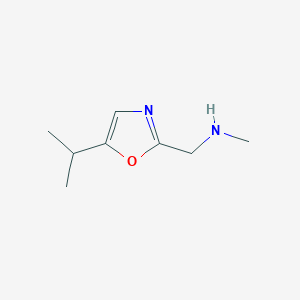
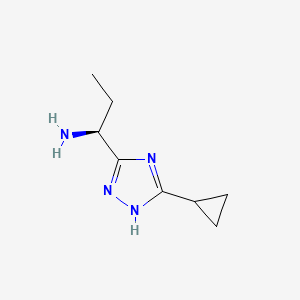
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
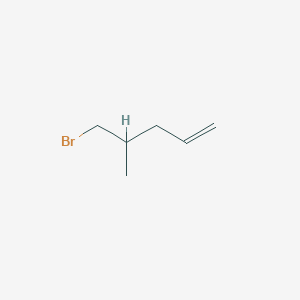
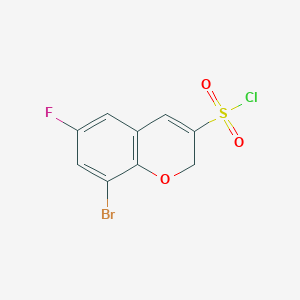
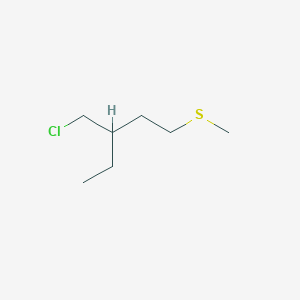
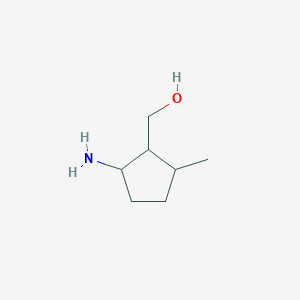
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
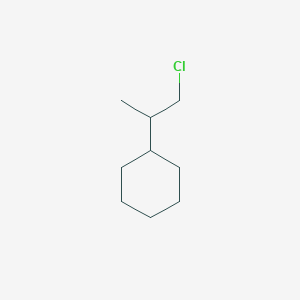
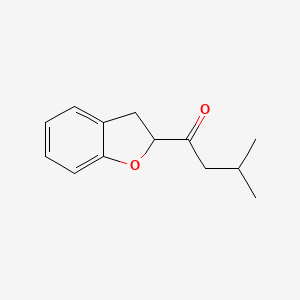
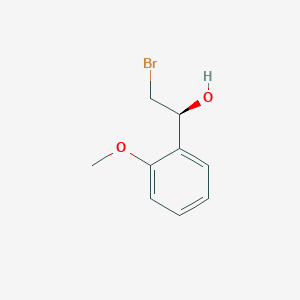
![2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)
